1-Demethyl Hydroxy Daunomycinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

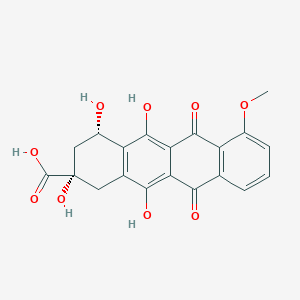

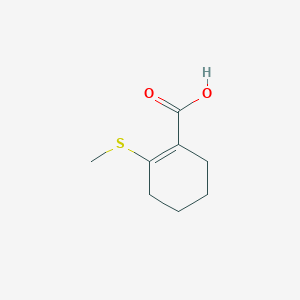

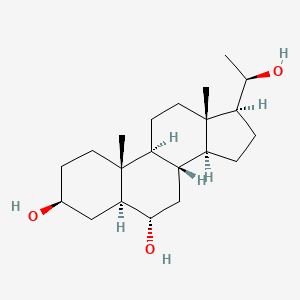

1-Demethyl Hydroxy Daunomycinone is a derivative of daunomycinone, which is part of the anthracycline family of compounds. These compounds are known for their potent antitumor properties and are widely used in chemotherapy treatments. This compound is particularly notable for its structural modifications, which enhance its biological activity and reduce toxicity compared to its parent compound .

Preparation Methods

The synthesis of 1-Demethyl Hydroxy Daunomycinone involves several key steps. One common method starts with the preparation of hydroxy phthalan, which is then converted into 4,7-dimethoxy isobenzofuran. This intermediate undergoes a Diels-Alder reaction with methyl vinyl ketone to form a tetracyclic structure. Subsequent steps include base-catalyzed reverse-Michael cleavage, reduction of double bonds, and protection of hydroxyl groups . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .

Chemical Reactions Analysis

1-Demethyl Hydroxy Daunomycinone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, which can reduce ketones and aldehydes to alcohols.

Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Demethyl Hydroxy Daunomycinone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying anthracycline derivatives and their reactivity.

Biology: The compound is used to investigate cellular mechanisms and pathways involved in cancer cell proliferation and apoptosis.

Medicine: It serves as a lead compound for developing new chemotherapeutic agents with improved efficacy and reduced side effects.

Mechanism of Action

1-Demethyl Hydroxy Daunomycinone exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, it disrupts the normal function of the DNA molecule, leading to the inhibition of DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cancer cells. The compound also generates reactive oxygen species, contributing to its cytotoxic effects .

Comparison with Similar Compounds

1-Demethyl Hydroxy Daunomycinone is similar to other anthracycline compounds like daunomycin, doxorubicin, and epirubicin. it is unique due to its structural modifications, which enhance its biological activity and reduce toxicity. For example:

Daunomycin: Similar in structure but has higher toxicity.

Doxorubicin: Widely used in chemotherapy but has different side effect profiles.

Epirubicin: Similar in function but with different pharmacokinetics.

Conclusion

This compound is a significant compound in the field of medicinal chemistry, offering valuable insights into the development of new chemotherapeutic agents. Its unique properties and wide range of applications make it a compound of great interest for ongoing research and development.

Properties

Molecular Formula |

C20H16O9 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid |

InChI |

InChI=1S/C20H16O9/c1-29-10-4-2-3-7-12(10)18(25)14-13(15(7)22)16(23)8-5-20(28,19(26)27)6-9(21)11(8)17(14)24/h2-4,9,21,23-24,28H,5-6H2,1H3,(H,26,27)/t9-,20-/m0/s1 |

InChI Key |

MSXNUXHBNGANKV-LXGOIASLSA-N |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)O)O)C(=C3C2=O)O)O |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)O)O)C(=C3C2=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)

![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one](/img/structure/B13414865.png)

![(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B13414878.png)